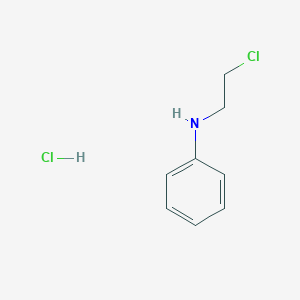
n-(2-Chloroethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Chloroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10Cl2N. It is a crystalline solid that is soluble in water and other polar solvents. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
n-(2-Chloroethyl)aniline hydrochloride can be synthesized through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5NH2+ClCH2CH2OH+HCl→C6H5NHCH2CH2Cl⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
n-(2-Chloroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-nitrosoaniline.
Reduction Reactions: The nitro group can be reduced to form N-(2-chloroethyl)-phenylenediamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: N-(2-hydroxyethyl)-aniline.
Oxidation: N-(2-chloroethyl)-nitrosoaniline.
Reduction: N-(2-chloroethyl)-phenylenediamine.
科学的研究の応用
n-(2-Chloroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of n-(2-Chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, proteins, and other cellular components, leading to the inhibition of cellular processes. This alkylation can result in the disruption of DNA replication and transcription, ultimately causing cell death.
類似化合物との比較
Similar Compounds
- N-(2-chloroethyl)-morpholine hydrochloride
- N-(2-chloroethyl)-dimethylamine hydrochloride
- N-(2-chloroethyl)-piperidine hydrochloride
Uniqueness
n-(2-Chloroethyl)aniline hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable tool in chemical synthesis and biological research.
特性
分子式 |
C8H11Cl2N |
|---|---|
分子量 |
192.08 g/mol |
IUPAC名 |
N-(2-chloroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H |
InChIキー |
XDIAKJUNGXNVIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















